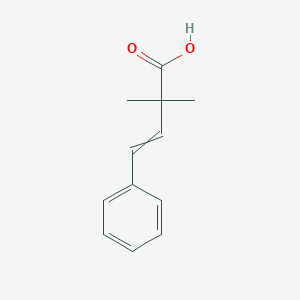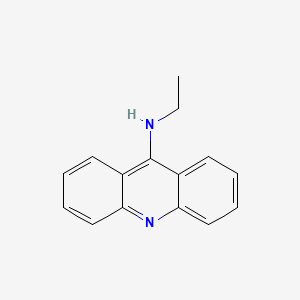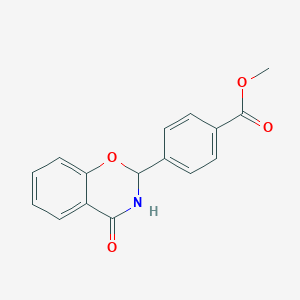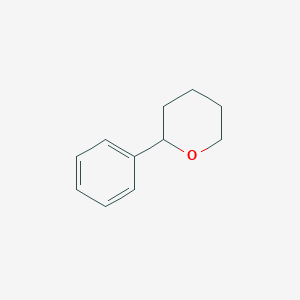
2,2-Dimethyl-4-phenylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-phenylbut-3-enoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of butenoic acid, characterized by the presence of a phenyl group and two methyl groups attached to the butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an electrolyte solution like tetraethylammonium tetrafluoroborate, lithium perchlorate, or tetraethylammonium hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Decarboxylation: This compound can undergo thermal decarboxylation, where it loses a carboxyl group to form a more stable product.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Substitution: The phenyl group and the double bond in the butenoic acid backbone make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, decarboxylation typically yields a hydrocarbon product, while oxidation may produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-phenylbut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enoic acid involves its interaction with molecular targets and pathways. For instance, in decarboxylation reactions, the compound undergoes a concerted mechanism where all bonds in the transition state are either making or breaking simultaneously . This process is influenced by factors such as temperature and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-phenylbut-3-enoic acid: This isomer has a similar structure but differs in the position of the phenyl group.
4,4-Diphenylbut-3-enoic acid: Another related compound with two phenyl groups attached to the butenoic acid backbone.
Uniqueness
2,2-Dimethyl-4-phenylbut-3-enoic acid is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its distinct properties make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
4405-27-0 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2,2-dimethyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |
InChI-Schlüssel |
AQDYAWVKFNARNE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(/C=C/C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C=CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)

![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
![13-amino-15-methyl-7-oxo-9-thiophen-2-yl-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11(16),12,14-pentaene-14-carbonitrile](/img/structure/B14155633.png)

![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)

![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)




